![molecular formula C16H14FN3O B2974907 N-(1-(1H-1,3-benzimidazol-2-yl)ethyl)-2-fluorobenzenecarboxamide CAS No. 338410-64-3](/img/structure/B2974907.png)
N-(1-(1H-1,3-benzimidazol-2-yl)ethyl)-2-fluorobenzenecarboxamide
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Description
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with a suitable aromatic aldehyde in DMSO to get the corresponding benzimidazole derivative . The obtained aldehyde is then reacted with a suitable reagent, such as thiosemicarbazide, in ethanol at reflux temperature .Mechanism of Action
Target of Action
Compounds with a benzimidazole core are often used in medicinal chemistry due to their wide range of biological activities . They can target various enzymes or receptors in the body, depending on their specific structure and functional groups.
Mode of Action
The mode of action of benzimidazole derivatives can vary greatly. For instance, some benzimidazole compounds work by binding to tubulin proteins, disrupting microtubule assembly and cell division .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets tubulin proteins, it could affect cell division and potentially have anti-cancer properties .
Result of Action
The molecular and cellular effects would depend on the specific targets and mode of action of the compound. For example, a compound that disrupts microtubule assembly could lead to cell cycle arrest and apoptosis .
properties
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)ethyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O/c1-10(15-19-13-8-4-5-9-14(13)20-15)18-16(21)11-6-2-3-7-12(11)17/h2-10H,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAKKBWXBDTPRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1H-1,3-benzimidazol-2-yl)ethyl)-2-fluorobenzenecarboxamide |
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